2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide
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Description
2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide is a useful research compound. Its molecular formula is C24H27N7O5 and its molecular weight is 493.524. The purity is usually 95%.
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Scientific Research Applications
Understanding Metabolic Pathways
Studies on compounds with complex structures, including those with benzo[d][1,3]dioxol or pyridazinyl groups, often focus on their metabolic pathways. For example, research on allopurinol and its metabolites provides insights into how drugs are processed in the body, their enzymatic interactions, and their therapeutic effects in managing conditions like hyperuricemia (Elion, Kovensky, & Hitchings, 1966). Understanding these pathways is crucial for designing drugs with optimized efficacy and reduced toxicity.
Investigating Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs. Research on compounds such as GSK2251052, a novel boron-containing antibiotic, demonstrates the importance of characterizing drug metabolism and disposition in humans. Such studies provide valuable data for drug development, including safety profiles and dosing recommendations (Bowers et al., 2013).
Exploring Therapeutic Applications
Compounds with unique structures can have various therapeutic applications, from treating specific diseases to mitigating symptoms of intoxication. For instance, 4-methylpyrazole has been studied as a potential alternative to ethanol therapy for ethylene glycol intoxication, highlighting the ongoing search for more effective and safer treatment options (Baud et al., 1986).
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-[2-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxyethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O5/c1-29-7-9-30(10-8-29)21-13-23(27-15-26-21)34-11-6-25-22(32)14-31-24(33)5-3-18(28-31)17-2-4-19-20(12-17)36-16-35-19/h2-5,12-13,15H,6-11,14,16H2,1H3,(H,25,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYINCMNNKYRKEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC=N2)OCCNC(=O)CN3C(=O)C=CC(=N3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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